

A comparative study of the metabolic pathways of Furosemide in different species.

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid

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A Comparative Study of Furosemide's Metabolic Journey Across Species

For the discerning researcher and drug development professional, this guide offers an in-depth comparative analysis of the metabolic pathways of Furosemide in humans, rats, dogs, and horses. By elucidating species-specific biotransformation, we provide crucial data to inform preclinical studies and enhance the predictive value of animal models in drug development.

Furosemide, a potent loop diuretic, undergoes diverse metabolic transformations that vary significantly across different species. Understanding these differences is paramount for accurate interpretation of pharmacokinetic and pharmacodynamic data. This guide synthesizes experimental findings to present a clear, comparative overview of Furosemide metabolism, complete with quantitative data, detailed experimental protocols, and visual pathway representations.

Comparative Analysis of Furosemide Metabolism

The primary metabolic routes for Furosemide are glucuronidation and, to a lesser extent, oxidation via cytochrome P450 (CYP) enzymes. The major metabolite across most species is Furosemide-1-O-acyl-glucuronide, a direct conjugate of the parent drug's carboxylic acid group. However, the extent of this and other metabolic pathways, along with the specific enzymes involved, demonstrates notable interspecies variability.

Quantitative Comparison of Furosemide Metabolites

The following table summarizes the quantitative data on the excretion of Furosemide and its major metabolites in urine and bile across different species.

Species	Matrix	Unchanged Furosemide (%)	Furosemide Glucuronid e (%)	Other Metabolites (%)	Notes
Human	Urine	50 - 70	10 - 20	< 2	"Other" primarily refers to 4- chloro-5- sulfamoylant ranilic acid (CSA), which may be an analytical artifact.
Rat	Bile	Variable	12.8 ± 1.8	52.0 ± 9.0	"Other" includes a γ - ketocarboxyli c acid metabolite (22.1 ± 3.3%), an N- dealkylated metabolite (21.1 ± 2.9%), and a glutathione conjugate (8.8 ± 2.8%) [1] .

Dog	Urine	~80	1 - 14	< 20	"Other" includes saluamine (CSA)[2]. Glucuronidation does not occur in the liver[3].
Horse	Urine	Major portion	Not Quantified	Not Quantified	Primarily excreted unchanged. Detailed metabolite profile is not well-characterized

Elucidating the Metabolic Pathways

The biotransformation of Furosemide involves a series of enzymatic reactions that differ in their prominence among the species studied.

Human Metabolism:

In humans, the kidneys are the primary site of Furosemide metabolism, where it is conjugated with glucuronic acid[4][5]. The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9, are the key players in the formation of Furosemide glucuronide[6]. A minor metabolite, 4-chloro-5-sulfamoylanthranilic acid (CSA), has been reported, though its presence is debated and may be a result of analytical procedures[7][8].

Rat Metabolism:

Rats exhibit a more complex metabolic profile for Furosemide. In addition to glucuronidation, a significant portion of the drug undergoes oxidative metabolism in the liver, mediated by cytochrome P450 enzymes[9]. Specifically, CYP2C11, CYP2E1, CYP3A1, and CYP3A2 have

been implicated in the formation of a γ -ketocarboxylic acid metabolite and an N-dealkylated metabolite[1]. Biliary excretion of metabolites is a major elimination route in rats[9][10][11].

Dog Metabolism:

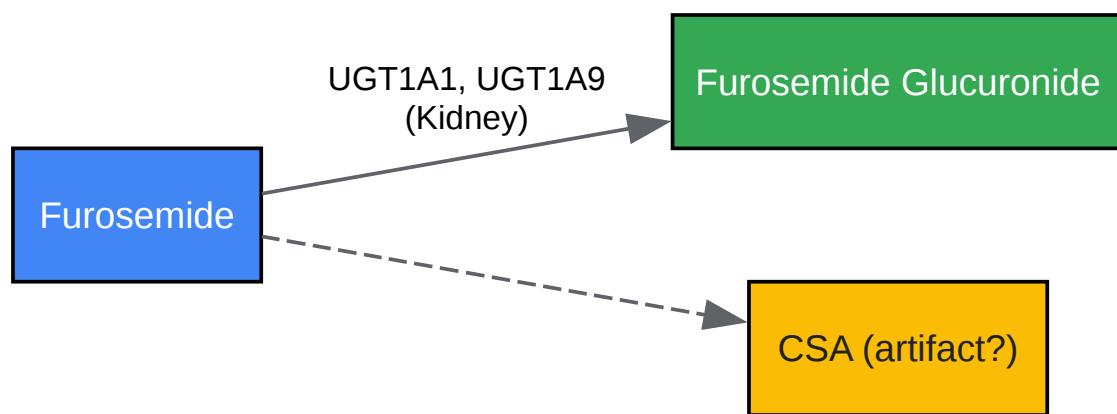
In dogs, Furosemide is primarily excreted unchanged in the urine[2]. A smaller fraction undergoes glucuronidation, a process that notably occurs outside the liver[3]. The metabolite saluamine (CSA) has also been identified in canine urine[2][12]. While specific UGT enzymes involved in Furosemide glucuronidation in dogs have not been fully elucidated, studies on other drugs suggest the presence of a range of UGT1A enzymes[9][13][14].

Horse Metabolism:

The metabolic profile of Furosemide in horses is the least characterized among the species in this comparison. The majority of the drug is excreted in the urine as the parent compound[1][2][15][16][17][18][19][20][21][22]. While the presence of cytochrome P450 enzymes in horses is well-documented, their specific role in Furosemide metabolism remains to be fully investigated[6][15][23].

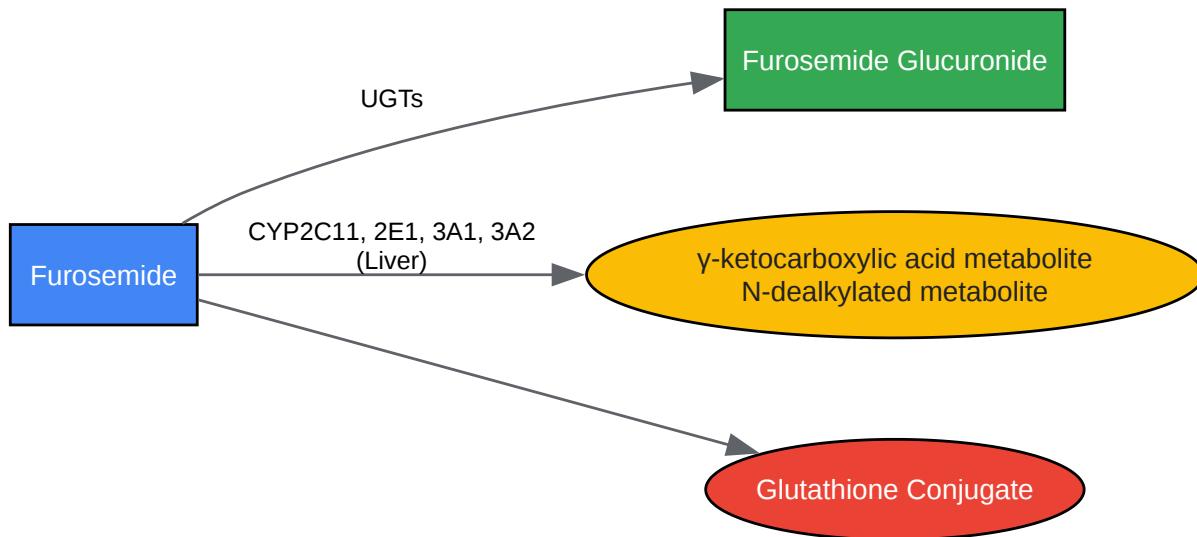
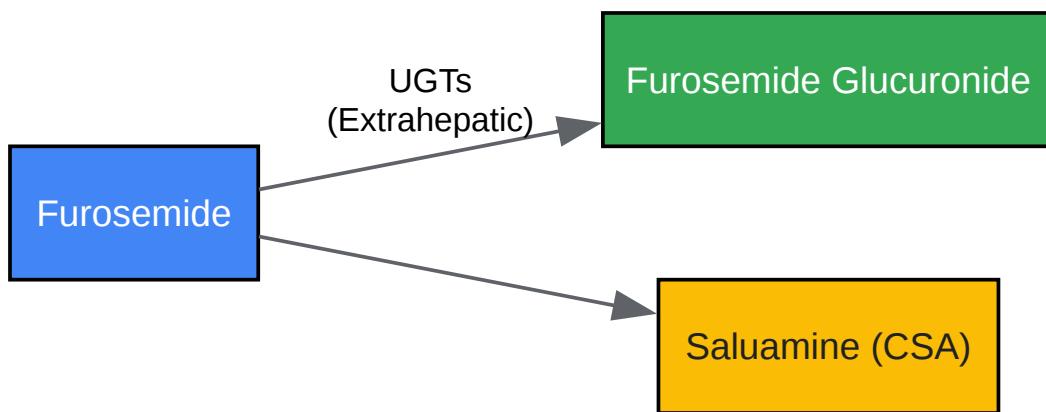
Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the known metabolic pathways of Furosemide in humans, rats, and dogs.



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Furosemide metabolic pathway in humans.

[Click to download full resolution via product page](#)*Furosemide metabolic pathways in rats.*[Click to download full resolution via product page](#)*Furosemide metabolic pathways in dogs.*

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed methodologies for the key experiments cited in this guide.

In Vivo Sample Collection

Objective: To collect urine and bile samples for the analysis of Furosemide and its metabolites.

Protocol for Rodents (Rats):

- House male Wistar rats (200-250 g) in individual metabolic cages designed for the separate collection of urine and feces.
- Acclimatize the animals to the cages for at least 24 hours before the study.
- Administer Furosemide (e.g., 10 mg/kg) via oral gavage or intravenous injection.
- Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-24 hours) into collection vessels maintained at 4°C.
- For bile collection, cannulate the bile duct of anesthetized rats. Collect bile into pre-weighed tubes for a specified period.
- Measure the volume of urine and weight of bile, and store all samples at -80°C until analysis.

Protocol for Canines (Dogs):

- House beagle dogs in metabolic cages that allow for the separation of urine and feces.
- Acclimatize the dogs to the caging for a minimum of 48 hours.
- Administer Furosemide (e.g., 5 mg/kg) orally or intravenously.
- Collect total urine output at specified time points (e.g., 0-6, 6-12, 12-24 hours).
- Record the volume of each urine collection and store aliquots at -80°C.
- For free-catch urine samples in a clinical setting, collect a midstream sample in a sterile container^{[4][19][20][24]}.

Protocol for Equines (Horses):

- House horses in stalls equipped for total urine collection or use a urinary catheterization procedure.
- For total collection, use a specialized harness and collection vessel.
- For catheterization, sedate the horse if necessary and aseptically insert a Foley catheter into the bladder.
- Administer Furosemide (e.g., 0.5 mg/kg) intravenously.
- Collect all urine produced over a set period (e.g., 24 hours), measuring volume and retaining aliquots for analysis at -80°C[3][18][25][26][27].

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the metabolism of Furosemide by liver enzymes in a controlled environment.

Protocol:

- Prepare liver microsomes from the species of interest (e.g., human, rat, dog, horse) using differential centrifugation.
- Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
- In a microcentrifuge tube, combine the following in order:
 - Phosphate buffer (e.g., 100 mM, pH 7.4)
 - Liver microsomes (e.g., 0.5 mg/mL final concentration)
 - Furosemide (e.g., 1 μ M final concentration)
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the cofactor NADPH (for CYP-mediated reactions) or UDPGA (for UGT-mediated reactions) to a final concentration of 1 mM.

- Incubate the reaction mixture at 37°C with shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the disappearance of Furosemide and the formation of metabolites using LC-MS/MS.

Quantification of Furosemide and Metabolites by HPLC-MS/MS

Objective: To accurately measure the concentrations of Furosemide and its metabolites in biological samples.

Protocol:

- Sample Preparation:
 - Urine: Dilute the urine sample with a suitable solvent (e.g., methanol:water, 1:1 v/v) containing an internal standard (e.g., Furosemide-d5).
 - Plasma/Bile: Perform a protein precipitation by adding a threefold excess of cold acetonitrile containing the internal standard. Centrifuge and collect the supernatant.
- Chromatographic Separation:
 - Use a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 2.6 μ m).
 - Employ a gradient elution with a mobile phase consisting of:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
 - A typical gradient might be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

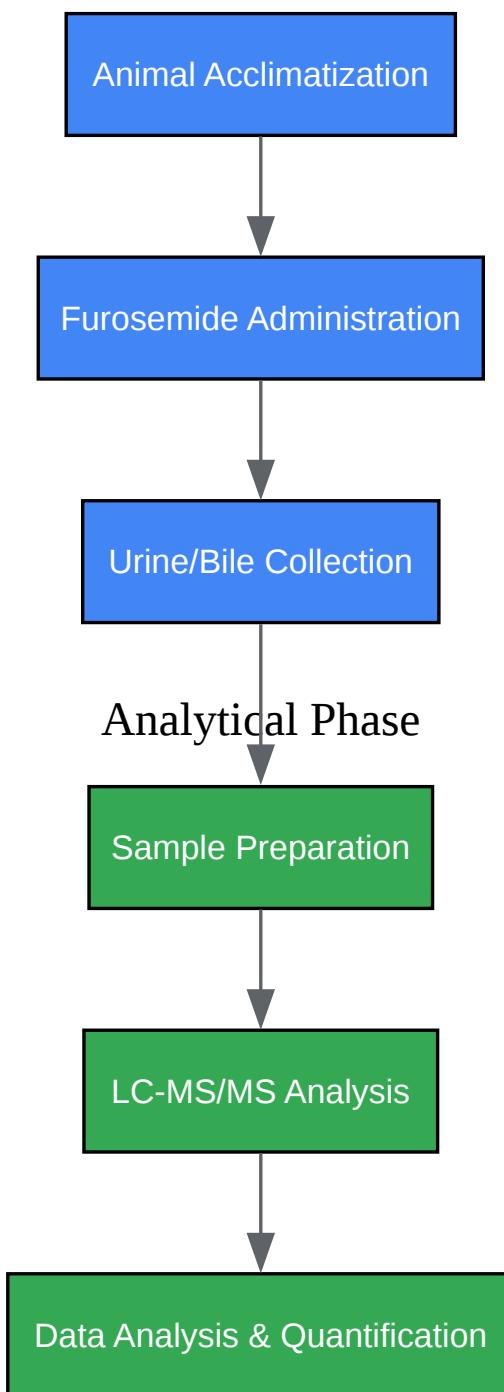
- Mass Spectrometric Detection:

- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
- Monitor the specific mass transitions for Furosemide, its metabolites, and the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo metabolism study of Furosemide.

Animal Phase



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*Workflow for an *in vivo* Furosemide metabolism study.*

This comprehensive guide provides a foundational understanding of the species-specific metabolic pathways of Furosemide. The presented data and protocols are intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating more informed and effective preclinical research.

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